REACTION_SMILES
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[CH3:1][C:2]12[C:3](=[O:21])[CH2:4][CH2:5][CH:6]1[CH:7]1[CH:8]=[CH:9][C:10]3=[CH:11][C:12](=[O:20])[CH:13]=[CH:14][C:15]3([CH3:16])[CH:17]1[CH2:18][CH2:19]2.[CH3:22][C:23]12[CH2:24][CH2:25][CH:26]3[CH:27]([CH2:28][CH2:29][C:30]4=[CH:37][C:35](=[O:36])[CH2:34][CH2:33][C:31]34[CH3:32])[CH:38]1[CH2:39][CH2:40][C:41]2=[O:42]>>[CH3:1][C:2]12[C:3](=[O:21])[CH2:4][CH2:5][CH:6]1[CH:7]1[CH2:8][CH2:9][C:10]3=[CH:11][C:12](=[O:20])[CH:13]=[CH:14][C:15]3([CH3:16])[CH:17]1[CH2:18][CH2:19]2
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Name
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CC12C=CC(=O)C=C1C=CC1C2CCC2(C)C(=O)CCC12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC12C=CC(=O)C=C1C=CC1C2CCC2(C)C(=O)CCC12
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC12CCC3C(CCC4=CC(=O)CCC43C)C1CCC2=O
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Name
|
|
Type
|
product
|
Smiles
|
CC12C=CC(=O)C=C1CCC1C2CCC2(C)C(=O)CCC12
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2]12[C:3](=[O:21])[CH2:4][CH2:5][CH:6]1[CH:7]1[CH:8]=[CH:9][C:10]3=[CH:11][C:12](=[O:20])[CH:13]=[CH:14][C:15]3([CH3:16])[CH:17]1[CH2:18][CH2:19]2.[CH3:22][C:23]12[CH2:24][CH2:25][CH:26]3[CH:27]([CH2:28][CH2:29][C:30]4=[CH:37][C:35](=[O:36])[CH2:34][CH2:33][C:31]34[CH3:32])[CH:38]1[CH2:39][CH2:40][C:41]2=[O:42]>>[CH3:1][C:2]12[C:3](=[O:21])[CH2:4][CH2:5][CH:6]1[CH:7]1[CH2:8][CH2:9][C:10]3=[CH:11][C:12](=[O:20])[CH:13]=[CH:14][C:15]3([CH3:16])[CH:17]1[CH2:18][CH2:19]2
|
Name
|
CC12C=CC(=O)C=C1C=CC1C2CCC2(C)C(=O)CCC12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC12C=CC(=O)C=C1C=CC1C2CCC2(C)C(=O)CCC12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC12CCC3C(CCC4=CC(=O)CCC43C)C1CCC2=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC12C=CC(=O)C=C1CCC1C2CCC2(C)C(=O)CCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |